molecular formula C11H16O2 B6334752 1-Isopropyl-2-(methoxymethoxy)benzene CAS No. 74931-59-2

1-Isopropyl-2-(methoxymethoxy)benzene

Cat. No.: B6334752
CAS No.: 74931-59-2
M. Wt: 180.24 g/mol
InChI Key: RMPNGZAIPLMTIN-UHFFFAOYSA-N
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Description

1-Isopropyl-2-(methoxymethoxy)benzene is an organic compound with the molecular formula C11H16O2 and a molecular weight of 180.25 g/mol . It is a derivative of benzene, featuring an isopropyl group and a methoxymethoxy group attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

The synthesis of 1-Isopropyl-2-(methoxymethoxy)benzene typically involves the following steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-Isopropyl-2-(methoxymethoxy)benzene undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Isopropyl-2-(methoxymethoxy)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Isopropyl-2-(methoxymethoxy)benzene involves its interaction with specific molecular targets and pathways. The isopropyl group and methoxymethoxy group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can lead to changes in metabolic pathways and biological processes.

Comparison with Similar Compounds

1-Isopropyl-2-(methoxymethoxy)benzene can be compared with other similar compounds, such as:

    1-Isopropyl-2-methoxybenzene: Lacks the methoxymethoxy group, leading to different reactivity and applications.

    2-Isopropyl-1-methoxymethoxybenzene: The position of the substituents on the benzene ring is different, affecting its chemical properties and uses.

    1-Isopropyl-3-(methoxymethoxy)benzene:

Biological Activity

1-Isopropyl-2-(methoxymethoxy)benzene, also known as a methoxymethoxy derivative of isopropylbenzene, is a compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C11H16O2C_{11}H_{16}O_2 and is characterized by the presence of an isopropyl group and two methoxy groups attached to a benzene ring. The chemical structure can be represented as follows:

Structure C11H16O2\text{Structure }\quad \text{C}_{11}\text{H}_{16}\text{O}_2

The biological activity of this compound is primarily linked to its interaction with various biochemical pathways:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit human soluble epoxide hydrolase (sEH), affecting the metabolism of epoxyeicosatrienoic acids (EETs). Increased levels of EETs can lead to anti-inflammatory and vasodilatory effects.
  • Antimicrobial Activity : The compound has been studied for its potential antimicrobial properties, which may involve disruption of bacterial cell membranes or inhibition of essential enzymes.

Biological Activity Studies

Research has demonstrated various biological activities associated with this compound:

Antimicrobial Properties

  • A study highlighted its effectiveness against several bacterial strains, indicating potential applications in developing antimicrobial agents. The mechanism likely involves interference with bacterial cell wall synthesis or function.

Anti-inflammatory Effects

  • Compounds with similar structures have shown promise in reducing inflammation through the modulation of cytokine release and inhibition of pro-inflammatory pathways. This suggests that this compound may exert similar effects .

Case Studies

Recent studies have explored the compound's effects in various biological contexts:

  • Microglial Activation : Research involving microglial cells indicated that derivatives could suppress neurotoxic factor production, highlighting their potential in neuroinflammatory conditions .
  • Cancer Cell Lines : Investigations into the cytotoxic effects of related compounds on cancer cell lines have shown promising results, suggesting that this compound may inhibit tumor growth through apoptosis induction .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

  • Absorption and Distribution : The lipophilicity due to the isopropyl and methoxy groups may facilitate absorption through biological membranes, influencing its bioavailability .
  • Metabolism : Similar compounds have been reported to undergo metabolic transformations that can affect their efficacy and safety profile, necessitating further investigation into the metabolic pathways involved for this compound .

Properties

IUPAC Name

1-(methoxymethoxy)-2-propan-2-ylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-9(2)10-6-4-5-7-11(10)13-8-12-3/h4-7,9H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMPNGZAIPLMTIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1OCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Firstly, sodium hydride (275 mmol) was suspended in tetrahydrofuran (THF) (120 ml) and to this, 2-isopropylphenol (111 mmol, reference symbol A1 in FIG. 1) dissolved in THF (30 ml) was added dropwise at 0° C. After 30 minutes, chloromethyl methyl ether (221 mmol) was added to this solution and after heating to room temperature, the reaction was stopped by adding methanol and then water. The aqueous phase was extracted with ether. The organic phases were combined and washed with water and a saturated sodium chloride solution in that order and then dried using anhydrous sodium sulfate. After removing the drying agent by filtering, the solvent was distilled off under reduced pressure. The residue was purified by silica gel chromatography to obtain 1-isopropyl-2-methoxy methoxybenzene (17.5 g, 87% yield, reference symbol A2 in FIG. 1).
Quantity
275 mmol
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reactant
Reaction Step One
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111 mmol
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reactant
Reaction Step Two
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30 mL
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solvent
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221 mmol
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reactant
Reaction Step Three
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0 (± 1) mol
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reactant
Reaction Step Four
Quantity
120 mL
Type
solvent
Reaction Step Five
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0 (± 1) mol
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solvent
Reaction Step Six

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